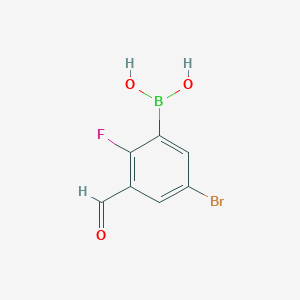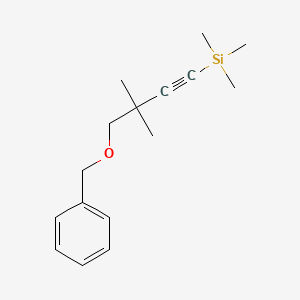
2-Bromo-4-tert-butylphenyl methyl carbonate
概要
説明
2-Bromo-4-tert-butylphenyl methyl carbonate is an organic compound with a complex structure that includes a bromine atom, a tert-butyl group, and a methyl carbonate moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-tert-butylphenyl methyl carbonate typically involves the reaction of 2-Bromo-4-tert-butylphenol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
化学反応の分析
Types of Reactions: 2-Bromo-4-tert-butylphenyl methyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The methyl carbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Hydrolysis: The major product is 2-Bromo-4-tert-butylphenol.
Oxidation: Products include quinones and other oxidized phenolic compounds.
科学的研究の応用
2-Bromo-4-tert-butylphenyl methyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Bromo-4-tert-butylphenyl methyl carbonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and tert-butyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .
類似化合物との比較
2-Bromo-4-tert-butylphenol: Similar structure but lacks the methyl carbonate group.
4-tert-Butylphenyl methyl carbonate: Similar structure but lacks the bromine atom.
2-Bromo-4-methylphenyl methyl carbonate: Similar structure but has a methyl group instead of a tert-butyl group.
Uniqueness: 2-Bromo-4-tert-butylphenyl methyl carbonate is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in synthetic chemistry and research applications .
特性
IUPAC Name |
(2-bromo-4-tert-butylphenyl) methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)8-5-6-10(9(13)7-8)16-11(14)15-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCBHKRFIIJJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)

![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol](/img/structure/B1526639.png)







